molecular formula C6H9BrN2 B3239453 2-(bromomethyl)-1-ethyl-1H-imidazole CAS No. 1420957-14-7

2-(bromomethyl)-1-ethyl-1H-imidazole

Cat. No.: B3239453
CAS No.: 1420957-14-7
M. Wt: 189.05
InChI Key: FQJXZPYOYUMSJD-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromomethyl group at the second position and an ethyl group at the first position of the imidazole ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under mild conditions. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 40-60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of imidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of methyl-substituted imidazoles.

Scientific Research Applications

2-(bromomethyl)-1-ethyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-ethyl-1H-imidazole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with nucleophilic residues such as cysteine or lysine .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1-ethyl-1H-imidazole
  • 2-(iodomethyl)-1-ethyl-1H-imidazole
  • 2-(methylthio)-1-ethyl-1H-imidazole

Uniqueness

2-(bromomethyl)-1-ethyl-1H-imidazole is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, providing a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-1-ethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXZPYOYUMSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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